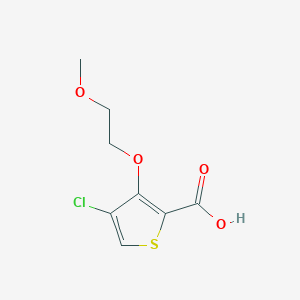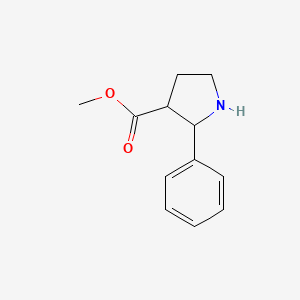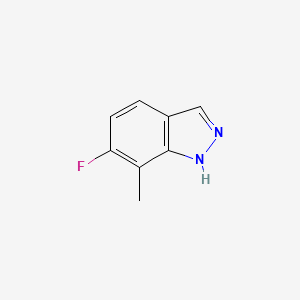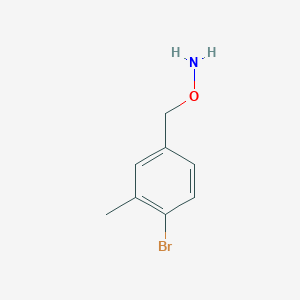
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a chloro group, a methoxyethoxy group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs catalytic processes to enhance yield and efficiency. For example, the use of palladium catalysts in C-H arylation reactions allows for the efficient coupling of thiophenes with various substituents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes .
Scientific Research Applications
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloro and methoxyethoxy substituents.
4-Chlorothiophene-2-carboxylic acid: Lacks the methoxyethoxy substituent.
3-(2-Methoxyethoxy)thiophene-2-carboxylic acid: Lacks the chloro substituent.
Uniqueness
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both chloro and methoxyethoxy substituents, which can enhance its reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H9ClO4S |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
4-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
UQDPMEDQAJPSTB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)










